Methyl 2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-beta-D-erythro-pentofuranoside is a synthetic organic compound with the molecular formula and a molecular weight of approximately 330.35 g/mol. This compound is characterized by its unique structure, which includes a fluorinated sugar derivative and a phenylbenzoate moiety, making it significant in various fields such as medicinal chemistry and biochemistry. Its potential applications span from serving as a substrate in enzymatic reactions to acting as an indicator in disease diagnostics .
The compound is classified under glycosides due to its sugar component, specifically a pentofuranoside. It is synthesized through various organic chemistry methods, which highlight its importance in synthetic organic chemistry. The compound's CAS number is 129468-51-5, and it is available from specialized chemical suppliers for research purposes .
The synthesis of methyl 2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-beta-D-erythro-pentofuranoside typically involves several key steps:
For large-scale production, methods may include continuous flow reactors and automated systems for reagent addition, optimizing yield and purity while minimizing production costs.
The molecular structure of methyl 2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-beta-D-erythro-pentofuranoside can be represented by its IUPAC name: (3-fluoro-5-methoxyoxolan-2-yl)methyl 4-phenylbenzoate.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.35 g/mol |
| InChI Key | GPEUOGREWRRXPI-UHFFFAOYSA-N |
| Canonical SMILES | COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F |
The compound features a pentofuranoside backbone with a fluorine substituent at the 3-position and a phenylbenzoate group at the 5-position, contributing to its unique chemical properties .
Methyl 2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-beta-D-erythro-pentofuranoside can participate in several chemical reactions:
The mechanism of action for methyl 2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-beta-D-erythro-pentofuranoside involves interactions with various biological targets:
While specific physical properties such as density and boiling point are not readily available, some general properties include:
The chemical stability and reactivity are influenced by the presence of functional groups including the fluorine atom and ester linkage, which can participate in various chemical transformations .
Methyl 2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-beta-D-erythro-pentofuranoside has several scientific applications:
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7